REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].[I:14](Cl)(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1>C(O)(=O)C.[Cl-].[Zn+2].[Cl-]>[I:14][C:6]1[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]([O:2][CH3:1])=[CH:8][C:7]=1[O:9][CH3:10] |f:1.2.3,5.6.7|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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COC1=C(C=CC(=C1)OC)[N+](=O)[O-]
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Name
|
|
Quantity
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1.9 g
|
Type
|
reactant
|
Smiles
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I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
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15 mL
|
Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at room temperature under an atmosphere of argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir at room temperature for 3 days
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Duration
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3 d
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Type
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FILTRATION
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Details
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is then filtered
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Type
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ADDITION
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Details
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diluted with 5% aqueous sodium bisulfite
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Type
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EXTRACTION
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Details
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extracted three times with ethyl acetate
|
Type
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WASH
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Details
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These pooled organic extracts are washed successively with 5% aqueous sodium bisulfite, saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
After removal of the solvent under reduced pressure the residue
|
Type
|
CUSTOM
|
Details
|
is triturated with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C(=C1)[N+](=O)[O-])OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |